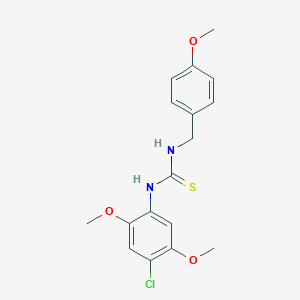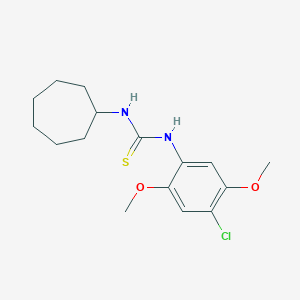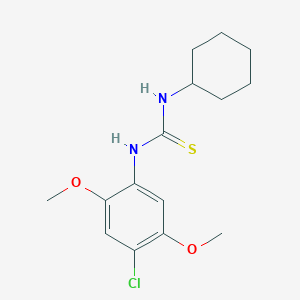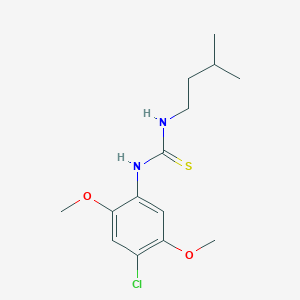![molecular formula C16H15N5O B216525 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B216525.png)
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. The compound is a cyclopenta[d]pyrimidinone derivative and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one have been studied extensively. The compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been found to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has several advantages for lab experiments. The compound is stable and can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds used in medical research. However, the limitations of the compound include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one. One potential direction is to study the compound's effectiveness in treating other neurodegenerative diseases, such as Huntington's disease. Another direction is to investigate the compound's potential as an anti-cancer agent in human trials. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a promising compound that has shown potential in the treatment of various diseases. The compound's stability, low cost, and pharmacological properties make it an attractive target for future research. However, more studies are needed to fully understand the compound's mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylquinazoline-2-amine with cyclopentanone in the presence of a catalyst to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
|---|---|
Molekularformel |
C16H15N5O |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N5O/c1-9-10-5-2-3-7-12(10)18-15(17-9)21-16-19-13-8-4-6-11(13)14(22)20-16/h2-3,5,7H,4,6,8H2,1H3,(H2,17,18,19,20,21,22) |
InChI-Schlüssel |
QOPNCMPBNBPZEY-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C4=C(N3)CCC4 |
SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C4=C(N3)CCC4 |
Kanonische SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C4=C(N3)CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)


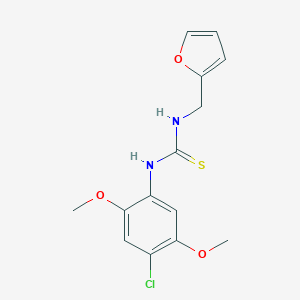
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)
